molecular formula C19H22N4O2 B5220267 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine

Cat. No. B5220267
M. Wt: 338.4 g/mol
InChI Key: QEXUYEJQJYXIAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine, also known as BODIPY, is a fluorescent dye that has been widely used in scientific research due to its unique properties.

Mechanism of Action

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine works by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence, and it allows 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine to be visualized and detected in biological systems. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is able to selectively bind to specific molecules and structures, allowing it to be used as a probe for imaging and detection.
Biochemical and Physiological Effects:
5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been shown to have minimal biochemical and physiological effects on biological systems. It is non-toxic and non-invasive, making it an ideal tool for imaging and detection in living cells and tissues. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has also been shown to be stable under a wide range of conditions, making it a reliable tool for scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is its unique fluorescent properties, which allow it to be used as a probe for imaging and detection in biological systems. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is also non-toxic and non-invasive, making it an ideal tool for studying living cells and tissues. However, the synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is a complex process that requires specialized equipment and expertise. Additionally, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has limited solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

There are many potential future directions for the use of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine in scientific research. One area of focus is the development of new imaging and detection techniques using 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine. This could include the development of new probes that are more selective and sensitive than current probes. Another area of focus is the use of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine in drug discovery and development. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine could be used to screen large libraries of compounds for potential drug candidates. Additionally, 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine could be used to study the pharmacokinetics and pharmacodynamics of drugs in living cells and tissues. Overall, the unique properties of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine make it a valuable tool for scientific research, and there are many potential future applications for this fluorescent dye.

Synthesis Methods

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine can be synthesized through a multi-step process that involves the reaction of a pyridine derivative with a benzyl-protected oxadiazole. The resulting intermediate is then reacted with an ethylamine derivative to form the final product. The synthesis of 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine is a complex process that requires specialized equipment and expertise.

Scientific Research Applications

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been widely used in scientific research due to its unique fluorescent properties. It is commonly used as a fluorescent probe for imaging and detection in biological systems. 5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine has been used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. It has also been used in drug discovery and development, as well as in the development of new diagnostic tools.

properties

IUPAC Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-3-23(11-12-24-2)18-10-9-16(14-20-18)19-21-17(22-25-19)13-15-7-5-4-6-8-15/h4-10,14H,3,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXUYEJQJYXIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC)C1=NC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-ethyl-N-(2-methoxyethyl)-2-pyridinamine

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